

Chemical structure and IUPAC name of 3,5-Dibenzyloxyacetophenone

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Compound of Interest

Compound Name: *Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-*

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An In-Depth Technical Guide to 1-[3,5-bis(phenylmethoxy)phenyl]ethanone (Common Name: 3,5-Dibenzyloxyacetophenone)

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Executive Summary

This technical guide provides a comprehensive scientific overview of 1-[3,5-bis(phenylmethoxy)phenyl]ethanone, commonly known as 3,5-Dibenzyloxyacetophenone. This document is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry. We will delve into the compound's core chemical identity, robust synthesis protocols with mechanistic justifications, detailed spectroscopic characterization, and its critical applications as a versatile intermediate in pharmaceutical manufacturing. The synthesis and characterization sections are designed to be self-validating, providing the causal logic behind experimental choices to ensure reproducibility and high-purity outcomes.

Chemical Identity and Physicochemical Properties

1-[3,5-bis(phenylmethoxy)phenyl]ethanone is an aromatic ketone characterized by an acetophenone core functionalized with two benzyloxy groups at the 3 and 5 positions. These benzyloxy groups serve as robust protecting groups for the hydroxyl functionalities of the parent 3,5-dihydroxyacetophenone. This protection strategy is fundamental in multi-step

syntheses, preventing the acidic phenolic protons from interfering with subsequent base- or nucleophile-sensitive reactions.

Chemical Structure

The molecular structure consists of a central benzene ring substituted with an acetyl group ($-\text{COCH}_3$) and two benzyloxy groups ($-\text{OCH}_2\text{C}_6\text{H}_5$). The substitution pattern is 1,3,5, which has implications for the symmetry of the molecule, observable in its spectroscopic data.

Caption: Chemical Structure of 1-[3,5-bis(phenylmethoxy)phenyl]ethanone.

Physicochemical Data Summary

The compound's physical properties make it suitable for standard organic synthesis laboratory procedures. It is a solid at room temperature, simplifying handling, weighing, and storage. Its solubility profile allows for reactions in common aprotic solvents and straightforward purification via recrystallization or chromatography.

Property	Value	Source(s)
IUPAC Name	1-[3,5-bis(phenylmethoxy)phenyl]ethanone	[1]
Common Names	3,5-Dibenzoyloxyacetophenone, 3',5'-Bis(benzoyloxy)acetophenone	[2][3]
CAS Number	28924-21-2	[4][5]
Molecular Formula	C ₂₂ H ₂₀ O ₃	[4][5]
Molecular Weight	332.39 g/mol	[4][5]
Appearance	Off-white to pale yellow crystalline powder	[4][6]
Melting Point	60-64 °C	[1][4]
Boiling Point	489.5 °C at 760 mmHg	[1][4]
Solubility	Soluble in Dichloromethane, Ethyl Acetate, Methanol	[4][7]

Synthesis and Mechanistic Insight

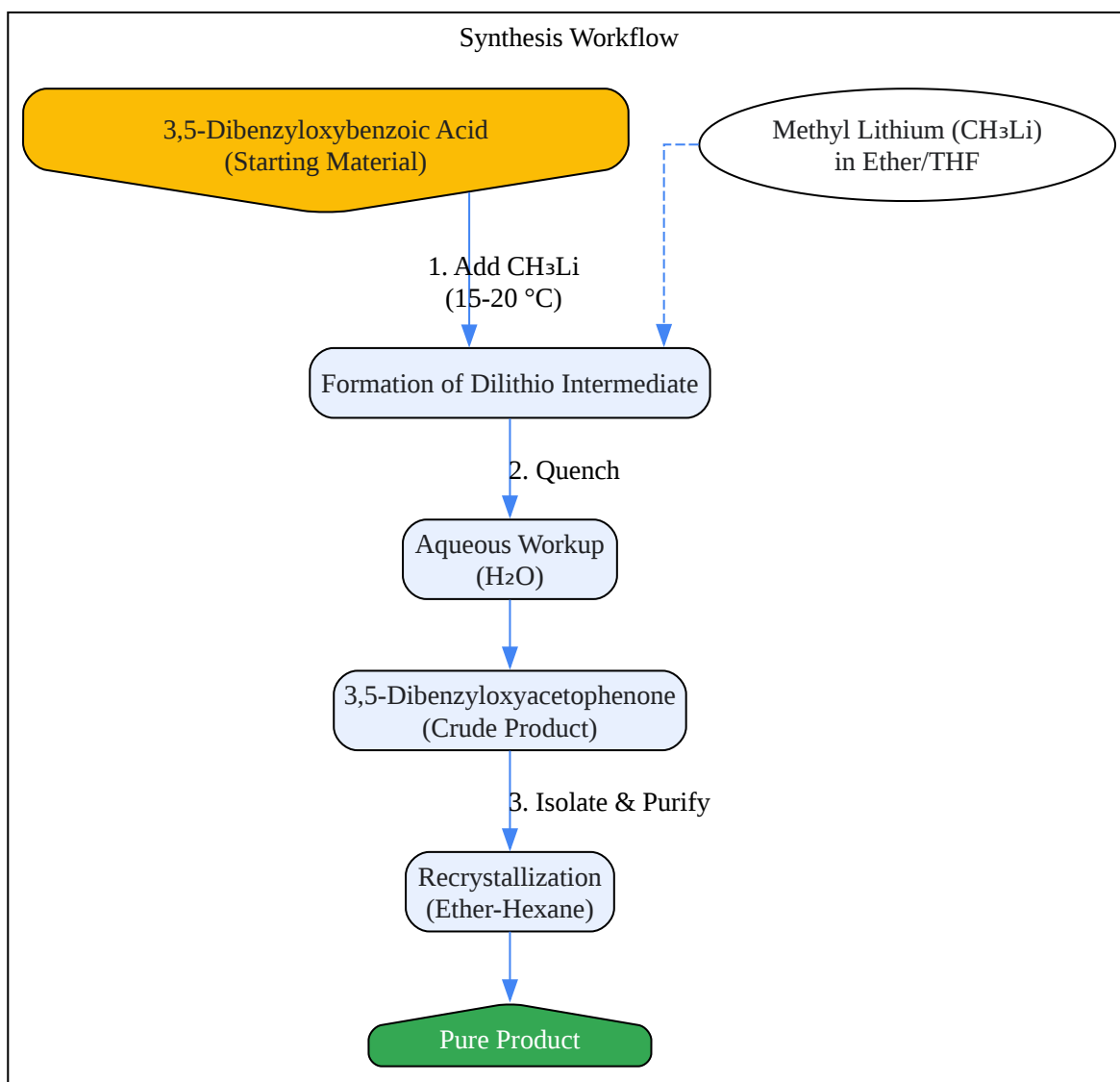
The synthesis of 3,5-Dibenzoyloxyacetophenone is most commonly achieved via the reaction of a protected benzoic acid derivative with an organometallic reagent. This approach is highly efficient and leverages readily available starting materials.

Retrosynthetic Analysis & Strategy

The target molecule is an acetophenone, which points to a disconnection at the carbonyl carbon. A standard and reliable method for forming a ketone is the reaction of a carboxylic acid derivative with an organometallic reagent. To prevent side reactions, a specific type of organometallic is required. While Grignard reagents are potent, they can add twice to acid chlorides or esters to form tertiary alcohols. The use of an organolithium reagent on the free carboxylic acid, however, provides a controlled route. The reaction proceeds through a stable

dilithio intermediate that resists further addition, collapsing to the desired ketone only upon aqueous workup.

The precursor, 3,5-dibenzyloxybenzoic acid, is itself prepared by the Williamson ether synthesis from 3,5-dihydroxybenzoic acid and benzyl bromide, a standard protecting group strategy.



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Caption: Key steps in the synthesis of 3,5-Dibenzoyloxyacetophenone.

Experimental Protocol: Synthesis from 3,5-Dibenzyloxybenzoic Acid

This protocol is adapted from a standard, reliable procedure for the synthesis of ketones from carboxylic acids.[8] The use of two equivalents of methyl lithium is critical: the first deprotonates the carboxylic acid, while the second adds to the carbonyl, forming a stable tetrahedral intermediate.

Materials:

- 3,5-Dibenzyloxybenzoic acid (1.0 eq)
- Methyl lithium (2.0 eq) in a suitable ether solvent (e.g., 2 M solution)
- Anhydrous Diethyl Ether
- Anhydrous Tetrahydrofuran (THF)
- Deionized Water
- Saturated Sodium Chloride solution (Brine)
- Anhydrous Sodium Sulfate
- Hexane
- Isopropyl ether

Procedure:

- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-dibenzyloxybenzoic acid (0.532 M) in a mixture of anhydrous diethyl ether and anhydrous THF.[8]
- **Temperature Control:** Cool the rapidly stirring solution to 15-20 °C using a water bath. Maintaining this temperature is crucial to prevent side reactions and ensure the stability of the organolithium reagent.

- **Reagent Addition:** Under a positive pressure of nitrogen, add methyl lithium solution (1.06 M) dropwise via the dropping funnel over approximately 1.5 hours, ensuring the internal temperature does not exceed 20 °C.[8]
- **Reaction Completion:** After the addition is complete, continue stirring the reaction mixture for an additional 45 minutes at 10-15 °C to ensure the complete formation of the intermediate.[8]
- **Quenching:** Slowly and carefully add deionized water to the flask, ensuring the temperature remains below 20 °C. This step quenches the excess methyl lithium and hydrolyzes the intermediate to form the ketone.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the aqueous layer and extract it three times with diethyl ether to recover any dissolved product.[8]
- **Washing and Drying:** Combine all organic phases and wash them four times with a saturated sodium chloride solution to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.[8]
- **Isolation and Purification:** Filter off the drying agent and concentrate the organic solution under reduced pressure to yield a crude oil, which should slowly crystallize. Recrystallize the crude product from an ether-hexane mixture to yield pure 3,5-Dibenzoyloxyacetophenone as an off-white solid with a melting point of 59-61 °C.[8]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized 3,5-Dibenzoyloxyacetophenone is essential. This is achieved through a combination of spectroscopic techniques, each providing unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework. The molecule's symmetry is evident in the ^1H NMR spectrum.

Predicted ^1H NMR Signals (CDCl_3)	Multiplicity	Integration	Assignment
~2.5 ppm	Singlet	3H	Acetyl group methyl protons ($-\text{COCH}_3$)
~5.1 ppm	Singlet	4H	Methylene protons of the two benzyloxy groups ($-\text{OCH}_2-$)
~6.8 ppm	Triplet	1H	Aromatic proton at C4 of the central ring
~7.1 ppm	Doublet	2H	Aromatic protons at C2 and C6 of the central ring
~7.3-7.5 ppm	Multiplet	10H	Aromatic protons of the two benzyl rings

Predicted ^{13}C NMR Signals (CDCl_3)	Assignment
~26 ppm	Acetyl methyl carbon ($-\text{COCH}_3$)
~70 ppm	Methylene carbons ($-\text{OCH}_2-$)
~107-108 ppm	C2, C4, C6 carbons of the central aromatic ring
~127-129 ppm	Carbons of the terminal phenyl rings
~136 ppm	Quaternary C1 carbon of the terminal phenyl rings
~140 ppm	Quaternary C1 carbon of the central aromatic ring
~160 ppm	Quaternary C3, C5 carbons of the central aromatic ring
~197 ppm	Carbonyl carbon ($\text{C}=\text{O}$)

Note: Predicted chemical shifts are based on standard values for similar functional groups. Actual values can be confirmed via spectral databases.[\[9\]](#)[\[10\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by a strong carbonyl stretch and signals characteristic of the ether linkages and aromatic rings.

Expected IR Absorption Bands	Wavenumber (cm ⁻¹)	Functional Group
Strong, Sharp Peak	~1685 cm ⁻¹	C=O stretch (Aryl Ketone)
Medium-Strong Peaks	~3030-3100 cm ⁻¹	Aromatic C-H stretch
Medium-Strong Peaks	~2850-2960 cm ⁻¹	Aliphatic C-H stretch (CH ₃ , CH ₂)
Strong Peaks	~1580-1600 cm ⁻¹	Aromatic C=C bending
Strong Peaks	~1050-1250 cm ⁻¹	C-O-C stretch (Aryl-Alkyl Ether)

Note: The carbonyl frequency is characteristic of a ketone conjugated with an aromatic ring.[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the overall composition.

- Molecular Ion (M⁺):** A prominent peak is expected at $m/z = 332.4$, corresponding to the molecular weight of C₂₂H₂₀O₃.
- Key Fragmentation:** The most characteristic fragmentation is the loss of a benzyl group (C₇H₇, $m/z = 91$) or a benzyloxy group (C₇H₇O, $m/z = 107$) via cleavage of the ether bond. The peak at $m/z = 91$ (tropylium ion) is often the base peak in the spectrum of benzyl-containing compounds. Another significant fragmentation would be the loss of the acetyl group (CH₃CO, $m/z = 43$).

Applications in Pharmaceutical Research and Development

3,5-Dibenzoyloxyacetophenone is not typically an active pharmaceutical ingredient (API) itself but serves as a high-value intermediate in the synthesis of several important APIs.^[12] Its utility stems from the stable benzyloxy protecting groups, which can be cleanly removed in a final synthetic step via catalytic hydrogenation.

Intermediate for Bronchodilators

The compound is a documented key intermediate in the manufacturing of Terbutaline Sulphate.^[4] Terbutaline is a β_2 -adrenergic receptor agonist used to treat bronchospasm associated with asthma, bronchitis, and emphysema. The synthesis involves modification of the acetyl group of 3,5-Dibenzoyloxyacetophenone, followed by deprotection of the benzyl ethers to reveal the final 3,5-dihydroxy structure essential for biological activity.

Precursor for Bioactive Natural Product Analogs

3,5-Dibenzoyloxyacetophenone has been utilized in the asymmetric total synthesis of B-ring modified analogs of (-)-epicatechin gallate.^[13] These analogs are investigated for their potential to modulate β -lactam resistance in methicillin-resistant *Staphylococcus aureus* (MRSA), representing a promising avenue for developing new antibiotic adjuvants.

Broader Pharmaceutical Potential

The 3,5-dibenzoyloxy aromatic motif is a building block for various therapeutic agents. It has been cited as an intermediate in the development of pharmaceuticals for a wide range of conditions, including obesity, diabetes, glaucoma, and inflammatory disorders.^[6]

Safety and Handling

As a laboratory chemical, 3,5-Dibenzoyloxyacetophenone should be handled with appropriate care.

- General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

- Personal Protective Equipment (PPE): Wear standard safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Hazards: The compound is classified as an irritant. Avoid contact with skin and eyes. Do not inhale the powder.[7]
- Storage: Store in a tightly sealed container in a dry, cool place away from incompatible materials.[7]

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